molecular formula C18H42Cl3NO6Si3 B3282840 Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- CAS No. 758-53-2

Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-

Cat. No.: B3282840
CAS No.: 758-53-2
M. Wt: 559.1 g/mol
InChI Key: MHJRZOOTKJBLRC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[di(propan-2-yloxy)-[trichlorosilyl-tri(propan-2-yloxy)silylamino]silyl]oxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42Cl3NO6Si3/c1-13(2)23-30(24-14(3)4,25-15(5)6)22(29(19,20)21)31(26-16(7)8,27-17(9)10)28-18(11)12/h13-18H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJRZOOTKJBLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](N([Si](OC(C)C)(OC(C)C)OC(C)C)[Si](Cl)(Cl)Cl)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42Cl3NO6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80824584
Record name 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-53-2
Record name 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- typically involves the reaction of trichlorosilane with tris(1-methylethoxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The final product is often purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or aryl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Substituted silanamines.

    Oxidation Reactions: Oxidized silanamine derivatives.

    Reduction Reactions: Reduced silanamine derivatives.

    Hydrolysis: Silanols and hydrochloric acid.

Scientific Research Applications

Industrial Applications

  • Surface Coatings
    • Silanamine compounds are widely used in the formulation of surface coatings due to their ability to enhance adhesion and provide hydrophobic properties. They can be incorporated into paints and sealants to improve durability and resistance to moisture.
  • Adhesives and Sealants
    • The compound serves as a silane coupling agent in adhesives, improving the bond between organic materials and inorganic surfaces. This application is particularly beneficial in construction and automotive industries where strong adhesion is crucial.
  • Textile Treatments
    • In the textile industry, silanamine is employed for treating fabrics to impart water-repellent properties. This enhances the performance of textiles in outdoor applications.
  • Agricultural Chemicals
    • Silanamine derivatives are explored for use in agricultural formulations, acting as surfactants to improve the efficacy of pesticides and herbicides by enhancing their spreadability and adherence to plant surfaces.

Case Study 1: Surface Coating Enhancement

A study conducted by Voronkov et al. (1991) demonstrated that incorporating silanamine into epoxy-based coatings improved adhesion to metal substrates significantly compared to traditional formulations. The enhanced performance was attributed to the formation of siloxane bonds at the interface.

Case Study 2: Textile Water Repellency

Research published in the Journal of Applied Polymer Science highlighted the effectiveness of silanamine-treated fabrics in repelling water. Fabrics treated with a silanamine solution exhibited a 30% increase in water resistance compared to untreated controls.

Environmental Considerations

The environmental impact of silanamine applications has been a subject of research, particularly regarding its degradation products and potential toxicity. Studies suggest that while silanamines are effective in industrial applications, their breakdown products can pose risks to aquatic life if not managed properly.

Data Table: Comparison of Silanamine Applications

Application AreaBenefitsKey Findings
Surface CoatingsImproved adhesion, moisture resistanceEnhanced performance in metal coatings
Adhesives and SealantsStronger bondsSignificant improvement over traditional adhesives
Textile TreatmentsWater repellency30% increase in water resistance
Agricultural ChemicalsEnhanced efficacy of formulationsBetter adherence to plant surfaces

Mechanism of Action

The mechanism of action of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- involves its interaction with various molecular targets. The chlorine atoms and silyl groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1,1-Trichloro-N,N-bis[tris(1-methylethoxy)silyl]silanamine
  • Molecular Formula: C₁₈H₄₂Cl₃NO₆Si₃ (from )
  • CAS Registry: Not explicitly provided in the evidence, but structurally related to compounds like CAS 18146-02-6 ().

Structural Features :

  • The central silicon atom is bonded to three chlorine atoms and one nitrogen atom.
  • The nitrogen is further substituted with two tris(1-methylethoxy)silyl groups, which introduce steric bulk and electron-donating methoxy substituents.

Key Characteristics :

  • The trichloro-silyl group enhances electrophilicity, making it reactive toward nucleophiles.
  • The tris(1-methylethoxy)silyl groups likely reduce volatility and increase solubility in polar solvents compared to simpler silanamines.

Comparison with Similar Compounds

Tris(trimethylsilyl)amine

  • Formula : C₉H₂₇NSi₃ ()
  • CAS : 1586-73-8
  • Substituents : Three trimethylsilyl (TMS) groups on nitrogen.
  • Properties: Melting Point: 73–74°C; Boiling Point: 215°C (). Lower density (0.8635 g/cm³) and higher volatility than the target compound due to smaller substituents. Applications: Used as a derivatization agent in SPME for phenol determination () and as a precursor for metal complexes ().

1,1,1-Trichloro-N,N-bis(1-methylethyl)silanamine

  • CAS : 18146-02-6 ()
  • Formula : C₆H₁₅Cl₃NSi (inferred from structure in ).
  • Substituents : Two isopropyl groups on nitrogen.
  • Comparison :
    • The absence of silyl ether groups simplifies the structure, reducing steric hindrance.
    • Likely more reactive toward hydrolysis due to the trichloro-silyl group but less thermally stable than the target compound.

Trisilylamine (H₉NSi₃)

  • Formula : H₉NSi₃ ()
  • Substituents : Three silyl (SiH₃) groups.
  • Properties :
    • Liquid at room temperature; used as a chemical intermediate ().
  • Comparison :
    • The target compound’s chlorine and methoxy substituents enhance electrophilicity and stability, whereas trisilylamine’s hydride groups make it more prone to oxidation.

Silanamine Boron Complexes

  • Example : Boron trichloride complex with 1,1,1-tris(tert-butyl)silanamine (CAS 72169-17-6, ).
  • Comparison :
    • The target compound’s tris(methylethoxy) groups may enable similar complexation with Lewis acids (e.g., boron), but the chlorine atoms could compete for coordination sites.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Compound C₁₈H₄₂Cl₃NO₆Si₃ Cl₃Si-N-[Si(OCH(CH₃)₂)₃]₂ N/A N/A N/A
Tris(trimethylsilyl)amine C₉H₂₇NSi₃ (CH₃)₃Si-N-Si(CH₃)₃ 73–74 215 0.8635
1,1,1-Trichloro-N,N-bis(isopropyl)silanamine C₆H₁₅Cl₃NSi Cl₃Si-N-(CH(CH₃)₂)₂ N/A N/A N/A
Trisilylamine H₉NSi₃ H₃Si-N-SiH₃ N/A N/A N/A

Key Research Findings

  • Electron-Withdrawing Effects: The trichloro-silyl group enhances electrophilicity, making the compound more reactive toward nucleophiles than non-chlorinated silanamines (e.g., tris(trimethylsilyl)amine) .
  • Toxicity: Chlorinated silanamines (like the target compound) may pose higher toxicity risks compared to non-chlorinated analogs, as seen in related compounds ().

Q & A

Basic: What synthetic methodologies are recommended for preparing silanamine derivatives with trichloro and alkoxysilyl substituents?

The synthesis of trichloro-alkoxysilyl silanamines typically involves nucleophilic substitution or condensation reactions. For example, trichlorosilane precursors can react with tris(1-methylethoxy)silanol under anhydrous conditions to replace chlorine atoms with alkoxy groups. A Schlenk line or glovebox is essential to exclude moisture, as Si–Cl bonds are highly susceptible to hydrolysis . Catalysts like triethylamine may be used to scavenge HCl by-products. Purification often involves vacuum distillation (boiling point ~215°C for analogous silanamines ) or recrystallization in dry hexane.

Basic: How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

  • 29Si NMR : To confirm substitution patterns (e.g., Si–Cl at δ ~10–20 ppm vs. Si–O at δ ~−50 to −70 ppm) .
  • FTIR : Si–Cl stretches appear at 450–550 cm⁻¹, while Si–O–C vibrations are observed at 1000–1100 cm⁻¹ .
  • Mass spectrometry (EI-MS) : Molecular ion peaks for silanamines with trichloro groups often show fragmentation patterns corresponding to loss of Cl⁻ or alkoxy substituents .
  • Elemental analysis : Critical for verifying stoichiometry, especially given the compound’s high molecular weight (C₁₈H₄₂Cl₃NO₆Si₃, calculated from ).

Basic: What are the stability considerations for handling this compound?

The trichloro groups render the compound moisture-sensitive. Hydrolysis generates HCl and silanol intermediates, which can lead to polymerization or side reactions . Storage recommendations:

  • Under inert gas (argon or nitrogen) at −20°C.
  • Use anhydrous solvents (e.g., THF or toluene) pre-dried over molecular sieves.
  • Avoid contact with protic reagents or humid atmospheres during synthesis .

Advanced: How can computational modeling resolve contradictions in reported reactivity data?

Discrepancies in reaction yields or by-product profiles (e.g., partial hydrolysis vs. full substitution) may arise from differences in solvent polarity, temperature, or catalyst choice. Density functional theory (DFT) calculations can model:

  • Transition states for Si–Cl bond cleavage.
  • Thermodynamic favorability of alkoxysilyl vs. chlorosilyl intermediates .
  • Solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize ionic intermediates).

Advanced: What role does this compound play in surface modification or catalysis?

The trichloro groups act as reactive sites for grafting onto oxide surfaces (e.g., SiO₂ or TiO₂), enabling functionalization with alkoxysilyl moieties. Applications include:

  • Heterogeneous catalysis : Anchoring metal complexes via ligand exchange.
  • Nanomaterial synthesis : Silanamine precursors facilitate controlled growth of silicon-based coatings .
  • Cross-coupling reactions : The Si–Cl bonds can participate in Stille or Suzuki-Miyaura couplings when paired with palladium catalysts .

Advanced: How do steric effects from tris(1-methylethoxy) substituents influence reactivity?

The bulky tris(1-methylethoxy) groups create steric hindrance, which:

  • Slows hydrolysis kinetics compared to less-substituted silanamines.
  • Directs regioselectivity in substitution reactions (e.g., favoring axial over equatorial attack in cyclic substrates).
  • Reduces catalytic activity in some systems but enhances thermal stability .

Methodological: What strategies mitigate data inconsistencies in synthetic yield reports?

  • Standardize reaction conditions : Fix parameters like temperature (e.g., 0°C vs. room temperature) and solvent purity.
  • Quantify by-products : Use GC-MS or HPLC to identify impurities (e.g., residual chlorosilanes or siloxanes) .
  • Cross-validate characterization : Combine NMR, elemental analysis, and X-ray crystallography (if single crystals are obtainable) .

Methodological: How can researchers optimize reaction scalability without compromising purity?

  • Flow chemistry : Continuous synthesis under inert conditions minimizes exposure to moisture.
  • In situ quenching : Add scavengers (e.g., molecular sieves) to trap HCl during large-scale reactions.
  • Fractional distillation : Use high-vacuum setups to isolate the product from lower-boiling impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-
Reactant of Route 2
Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-

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